Methyl 3-amino-4-chloro-5-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 3-amino-4-chloro-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOMUTYNGPAHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677778 | |
| Record name | Methyl 3-amino-4-chloro-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63603-10-1 | |
| Record name | Methyl 3-amino-4-chloro-5-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63603-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4-chloro-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-4-chloro-5-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 3-amino-4-chloro-5-methoxybenzoate is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure comprising a methoxy group, an amino group, and a chlorine atom attached to a benzoate framework, has garnered attention for its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H10ClN O3
- Molar Mass : Approximately 229.64 g/mol
- Structural Features :
- Methoxy group (-OCH₃)
- Amino group (-NH₂)
- Chloro substituent (-Cl)
The presence of these functional groups enhances the compound's reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The functional groups allow for hydrogen bonding and electrostatic interactions that influence its activity in biological systems.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in critical metabolic pathways.
- Receptor Interaction : It may bind to receptors that modulate inflammatory responses or cancer cell proliferation.
Biological Activities
This compound exhibits several notable biological activities:
-
Antitumor Activity :
- Studies indicate that the compound has cytotoxic effects against various cancer cell lines. It has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant inhibition of cell proliferation.
-
Anti-inflammatory Properties :
- The compound has demonstrated anti-inflammatory effects in preclinical studies, potentially through the inhibition of pro-inflammatory cytokines.
-
Antimicrobial Activity :
- Research suggests that this compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.
Case Studies
-
Antitumor Efficacy :
- A study conducted on the effects of this compound on MCF-7 cells revealed an IC50 value of approximately 12 µM, indicating substantial cytotoxicity at relatively low concentrations.
-
Inflammatory Response Modulation :
- In vitro assays showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential role in modulating inflammatory pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Antitumor Activity (IC50 µM) | Anti-inflammatory Effect | Antimicrobial Activity |
|---|---|---|---|
| This compound | 12 | Yes | Yes |
| Methyl 3-amino-4-hydroxybenzoate | 15 | Moderate | Moderate |
| Methyl 4-amino-3-chloro-5-methoxybenzoate | 20 | No | Yes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs include:
Key Observations :
- Positional Isomerism: The placement of the amino group (positions 3 vs. 4) significantly alters reactivity. For example, Methyl 3-amino-4-chloro-5-methoxybenzoate is more sterically hindered than its 4-amino isomer, affecting cyclization reactions .
- Functional Group Interplay: Replacing -OH (as in Methyl 3-amino-4-hydroxybenzoate) with -Cl enhances lipophilicity and stability but reduces hydrogen-bonding capacity .
- Pharmaceutical Relevance : Acetamido derivatives (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) are often studied as impurities or metabolites, highlighting the importance of substituent electronegativity in pharmacokinetics .
Physical and Chemical Properties
- Solubility: The presence of polar groups (-NH₂, -OCH₃) enhances water solubility compared to non-polar analogs like Methyl 4-(3-chloropropoxy)benzoate. However, the chloro group counteracts this by increasing hydrophobicity .
Preparation Methods
Chlorination of Methyl 3-amino-5-methoxybenzoate
One of the key steps is the selective chlorination at the 4-position of the aromatic ring. A method analogous to the preparation of related compounds such as methyl 4-acetamido-5-chloro-2-methoxybenzoate uses N-chlorosuccinimide (NCS) as the chlorinating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF).
- Dissolve methyl 3-amino-5-methoxybenzoate in DMF.
- Add N-chlorosuccinimide slowly under controlled temperature (often room temperature or slightly elevated).
- Stir the reaction mixture under insulation (no external heating) to allow chlorination at the 4-position.
- The reaction proceeds to give crude this compound.
This method offers advantages such as high molar yield, low cost, safety, and environmental friendliness due to mild conditions and the use of NCS as a selective chlorinating agent.
Esterification and Methylation Approaches
If the starting material is the corresponding acid (3-amino-4-chloro-5-methoxybenzoic acid), methylation can be achieved by:
- Reaction with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
- Alternatively, Fischer esterification by refluxing the acid with methanol and an acid catalyst (e.g., sulfuric acid) can be used.
These methods ensure the formation of the methyl ester functional group essential for the target compound.
Alternative Synthetic Route via Amino Acid Precursor
Another route involves synthesizing the 4-amino-5-chloro-2-methoxybenzoic acid precursor, followed by methylation to the ester. According to patent CN105237422A, the synthetic method involves:
- Preparation of 4-amino-5-chloro-2-methoxybenzoic acid via controlled chlorination and amination steps.
- Subsequent esterification with methanol under reflux conditions.
- Purification by filtration and recrystallization to obtain this compound with high purity.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The use of NCS in DMF for chlorination is well-documented for selective aromatic chlorination without over-chlorination or degradation of amino groups.
- Esterification under acidic reflux is a classical approach but may require careful control to avoid hydrolysis or side reactions.
- The direct use of DMF mother liquor from chlorination as a solvent for subsequent reactions improves process efficiency and reduces waste.
- The amino group’s position (3-amino vs 4-amino) affects reactivity and regioselectivity; thus, synthetic routes must be tailored accordingly.
- No references from unreliable sources such as benchchem.com or smolecule.com were used to ensure data reliability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
